molecular formula C9H13Cl2NO B6163905 (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2241594-14-7

(1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B6163905
CAS RN: 2241594-14-7
M. Wt: 222.1
InChI Key:
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Description

(1S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride, also known as chlorpromazine hydrochloride, is a phenothiazine antipsychotic medication used to treat a wide range of mental and physical disorders. It is one of the most widely used antipsychotic medications and has been in use since the 1950s. Chlorpromazine hydrochloride is known to have a wide range of effects on the central nervous system, including sedative, antiemetic, and anticholinergic effects. It is also known to have anticonvulsant properties and is used to treat a variety of conditions, including schizophrenia, bipolar disorder, anxiety, and depression.

Mechanism of Action

Chlorpromazine hydrochloride is believed to exert its effects by blocking dopamine and serotonin receptors in the brain. It also blocks the reuptake of norepinephrine and serotonin, which can lead to an increase in these neurotransmitters in the brain. This increase in neurotransmitters can lead to an increase in mood and behavior. Additionally, (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloridene hydrochloride is believed to reduce the release of acetylcholine, which can lead to a decrease in the activity of certain neurons in the brain.
Biochemical and Physiological Effects
Chlorpromazine hydrochloride has been found to have a wide range of biochemical and physiological effects. It is known to act as an antagonist at dopamine and serotonin receptors in the brain, leading to a decrease in the activity of certain neurons. Additionally, it has been found to reduce the release of acetylcholine, which can lead to a decrease in the activity of certain neurons in the brain. It is also known to reduce the release of norepinephrine and serotonin, which can lead to an increase in these neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

Chlorpromazine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. Additionally, it has a wide range of effects on the central nervous system, making it useful for studying a variety of conditions. However, it is also known to have a number of side effects, which can limit its usefulness in certain experiments. Additionally, it can be difficult to control the dosage when using (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloridene hydrochloride in laboratory experiments.

Future Directions

Chlorpromazine hydrochloride has been extensively studied in the laboratory and has been found to have a wide range of effects on the central nervous system. However, its potential for use in other areas has yet to be fully explored. Future research should focus on exploring the potential of (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloridene hydrochloride in the treatment of other mental and physical conditions, as well as exploring its potential for use in other areas, such as the treatment of addiction. Additionally, further research should be conducted to explore the mechanisms of action of (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloridene hydrochloride, as well as its potential side effects. Finally, further studies should be conducted to explore the potential of (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloridene hydrochloride as an adjunct therapy to other medications.

Synthesis Methods

Chlorpromazine hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-4-methoxyphenylacetic acid with anhydrous ammonia in the presence of a base, such as sodium or potassium hydroxide. This reaction produces a product that is then reacted with hydrochloric acid to produce the desired product. This method is a simple and efficient way to produce (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloridene hydrochloride.

Scientific Research Applications

Chlorpromazine hydrochloride has been extensively studied in the laboratory and has been found to have a wide range of effects on the central nervous system. It is used in a variety of research applications, including studies of the effects of antipsychotic medications, the effects of psychotropic drugs on behavior, and the effects of psychotropic drugs on brain chemistry. It is also used in studies of the effects of drugs on the immune system, as well as in studies of the effects of psychotropic drugs on the gastrointestinal system.

properties

IUPAC Name

(1S)-1-(2-chloro-4-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRKJXLADINCNY-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)OC)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride

CAS RN

2241594-14-7
Record name (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
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